molecular formula C17H22O5 B167830 [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate CAS No. 10092-04-3

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

Cat. No. B167830
CAS RN: 10092-04-3
M. Wt: 306.4 g/mol
InChI Key: NEIIKBWBBCJSQU-LRUSGZRYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use as a scaffold for the design and synthesis of novel compounds with improved biological activities.

Mechanism Of Action

The mechanism of action of [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is not fully understood. However, studies suggest that it may exert its biological activities through various mechanisms, including inhibition of enzymes involved in inflammation and tumor growth, modulation of immune responses, and disruption of bacterial cell membranes.

Biochemical And Physiological Effects

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has been shown to exhibit several biochemical and physiological effects. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been investigated for its potential use as an antimicrobial agent, as it has been shown to disrupt bacterial cell membranes.

Advantages And Limitations For Lab Experiments

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate has several advantages for lab experiments. It is commercially available and can be obtained from various sources. It is also relatively easy to synthesize, and the reaction conditions are well-established. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action and biological activities.

Future Directions

There are several future directions for research on [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate. These include further investigation into its mechanism of action, identification of its molecular targets, and development of novel derivatives with improved biological activities. It may also be investigated for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Conclusion:
[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is well-established, and it has been shown to exhibit several promising biological activities. Further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved biological activities.

Synthesis Methods

The synthesis of [(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate involves several steps. The starting material is commercially available and can be obtained from various sources. The synthesis involves the use of various reagents and catalysts, and the reaction conditions are carefully controlled to obtain the desired product in high yield and purity.

properties

CAS RN

10092-04-3

Product Name

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8-9,11-12,14-15H,7H2,1-4H3/t8-,9+,11+,12+,14-,15-,17+/m0/s1

InChI Key

NEIIKBWBBCJSQU-LRUSGZRYSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H](C(=O)O2)C)[C@@H]([C@@]3([C@@H]1C=CC3=O)C)OC(=O)C

SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C

synonyms

isotenulin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.